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Compound of Interest

Compound Name: (4-Piperidinophenyl)methylamine

Cat. No.: B1363968 Get Quote

Abstract
(4-Piperidinophenyl)methylamine, also known as 4-(Piperidin-1-yl)benzylamine, is a

disubstituted aromatic compound featuring a piperidine ring and a methylamine group attached

to a central phenyl core. This unique structural arrangement makes it a valuable and versatile

building block in medicinal chemistry and materials science. The piperidine moiety is a common

pharmacophore in centrally active agents, while the primary aminomethyl group provides a

reactive handle for a wide array of chemical transformations. This guide provides an in-depth

analysis of its chemical properties, a detailed, field-proven synthetic protocol, and an

exploration of its applications for researchers, scientists, and professionals in drug

development.

Chemical Structure and Identification
(4-Piperidinophenyl)methylamine is structurally defined by a piperidine ring N-substituted

onto a toluene backbone, with an amine group on the methyl substituent. It is crucial to

distinguish this compound from its isomer, [4-(Piperidinomethyl)phenyl]methylamine (CAS

91271-81-7), where the piperidine ring is linked to the phenyl ring via a methylene bridge.[1]

The direct N-aryl linkage in the title compound significantly influences its electronic properties

and reactivity.

Caption: Chemical structure of (4-Piperidinophenyl)methylamine.
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Table 1: Chemical Identifiers

Property Value Source

IUPAC Name
(4-(Piperidin-1-
yl)phenyl)methanamine

[2]

CAS Number 214759-73-6 [3]

Molecular Formula C12H18N2 [2][3]

Molecular Weight 190.28 g/mol [3]

SMILES
C1CCN(CC1)C2=CC=C(C=C2

)CN
[2]

InChIKey
WROBJEHXMLQDQP-

UHFFFAOYSA-N
[2]

| Synonyms | 4-(1-Piperidyl)benzylamine, 4-(Piperidin-1-yl)benzylamine |[3] |

Physicochemical and Safety Data
The physicochemical properties of a compound are critical for designing experimental

conditions, including solvent selection, purification strategies, and formulation.

Table 2: Physicochemical and Safety Properties

Property Value Source / Method

Physical State Solid

XlogP (predicted) 1.8 [2]

GHS Pictogram GHS05 (Corrosion) [3]

Signal Word Danger [3]

Hazard Statements

H314: Causes severe skin

burns and eye damage. H318:

Causes serious eye damage.

[3]
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| Precautionary Statements | P280, P301+P330+P331, P305+P351+P338, P310 |[3] |

Expert Insights on Handling and Storage
The corrosive nature of (4-Piperidinophenyl)methylamine, as indicated by its H314 hazard

statement, mandates rigorous safety protocols.[3] All manipulations must be performed within a

certified chemical fume hood. Personal protective equipment (PPE) is not optional; it must

include chemical-resistant gloves (nitrile is often insufficient for prolonged contact with amines;

butyl rubber or laminate gloves are recommended), a flame-retardant lab coat, and chemical

splash goggles with a face shield.[4][5]

Storage: The compound should be stored in a cool, dry, well-ventilated area designated for

corrosive materials.[4] It should be kept away from strong oxidizing agents and sources of

ignition. Due to its amine functionalities, it is hygroscopic and sensitive to atmospheric CO2;

storage under an inert atmosphere (e.g., argon or nitrogen) is best practice to maintain purity.

Synthesis and Characterization
A reliable and scalable synthesis is paramount for utilizing this building block in research and

development. While several routes are conceivable, reductive amination of the corresponding

aldehyde offers a robust and high-yielding pathway. This method is a cornerstone of medicinal

chemistry due to its operational simplicity and broad substrate scope.

Synthetic Workflow: Reductive Amination
The chosen strategy involves the one-pot reaction of 4-(piperidin-1-yl)benzaldehyde with an

ammonia source to form an intermediate imine, which is then reduced in situ to the target

primary amine. Sodium cyanoborohydride (NaBH3CN) is an ideal reducing agent for this

transformation because it is selective for the protonated imine over the starting aldehyde,

minimizing side reactions.
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Starting Material:
4-(piperidin-1-yl)benzaldehyde

One-Pot Reaction
(Imine Formation & In Situ Reduction)

Reagents:
1. Ammonium Acetate (NH₃ source)

2. NaBH₃CN (Reducing Agent)

Solvent:
Methanol (MeOH)

Aqueous Workup
& Extraction

Reaction Quench

Purification
(Column Chromatography)

Crude Product

Final Product:
(4-Piperidinophenyl)methylamine

Pure Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of (4-Piperidinophenyl)methylamine.

Experimental Protocol
Materials:

4-(piperidin-1-yl)benzaldehyde

Ammonium acetate (NH₄OAc)
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Sodium cyanoborohydride (NaBH₃CN)

Methanol (MeOH), anhydrous

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel (230-400 mesh)

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(piperidin-

1-yl)benzaldehyde (1.0 eq) and ammonium acetate (10.0 eq). Dissolve the solids in

anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde).

Causality: Using a large excess of ammonium acetate drives the equilibrium towards imine

formation, maximizing the concentration of the intermediate for reduction. Methanol is an

excellent solvent for all reactants and the intermediate imine.

Reduction: Stir the solution at room temperature for 1 hour to facilitate imine formation.

Subsequently, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

Causality: Portion-wise addition of the reducing agent controls the reaction rate and any

potential exotherm. NaBH₃CN is stable in methanol but will react slowly with the solvent;

its primary role is the rapid reduction of the in situ formed iminium ion.[6]

Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde

is fully consumed.

Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution

until gas evolution ceases. Concentrate the mixture in vacuo to remove the methanol.
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Extraction: Partition the resulting aqueous residue between dichloromethane (DCM) and

water. Separate the layers and extract the aqueous layer twice more with DCM. Combine the

organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure to yield the crude product.

Self-Validation: The basic wash with NaHCO₃ neutralizes any remaining acidic species

and ensures the product is in its free-base form, which is more soluble in DCM than in

water. A successful extraction isolates the product from inorganic salts.

Purification: Purify the crude residue by flash column chromatography on silica gel. A

gradient elution system, such as 0-10% methanol in dichloromethane containing 1%

triethylamine (TEA), is typically effective.

Causality: The addition of TEA to the eluent is critical. It deactivates the acidic sites on the

silica gel, preventing the basic amine product from tailing or irreversibly binding to the

stationary phase, thus ensuring a high-purity recovery.

Structural Characterization
The identity and purity of the final product must be confirmed.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons (two doublets in the ~6.8-7.2 ppm region), a singlet for the benzylic -CH₂- group

(~3.8 ppm), and multiplets for the piperidine and -NH₂ protons.

¹³C NMR: The carbon spectrum should display the expected number of signals, including a

characteristic peak for the benzylic carbon around 45 ppm and signals for the aromatic and

piperidine carbons.[7]

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a

prominent [M+H]⁺ ion at m/z 191.15, confirming the molecular weight of the compound.[2]

Applications in Drug Discovery and Development
(4-Piperidinophenyl)methylamine is not typically an active pharmaceutical ingredient (API)

itself but rather a crucial intermediate or scaffold. Its value lies in the combination of two key

pharmacophores.
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The Piperidine Moiety: This saturated heterocycle is a privileged scaffold in medicinal

chemistry, particularly for central nervous system (CNS) targets. Its conformational flexibility

and ability to present substituents in defined three-dimensional space allow for fine-tuning of

receptor binding. Furthermore, the basic nitrogen can be protonated at physiological pH,

aiding in solubility and forming key ionic interactions with biological targets.[8]

The Primary Amine Handle: The benzylic primary amine is a versatile functional group for

synthetic elaboration. It readily participates in a variety of reactions, including:

Amide and Sulfonamide Formation: Acylation with acid chlorides or sulfonyl chlorides to

explore structure-activity relationships (SAR).

Secondary/Tertiary Amine Synthesis: Further reductive amination or N-alkylation to

introduce additional diversity.

Urea and Thiourea Synthesis: Reaction with isocyanates or isothiocyanates to build

libraries targeting various enzyme families.

This dual functionality allows drug discovery teams to rapidly generate diverse libraries of

compounds from a common core, accelerating the hit-to-lead optimization process.

Conclusion
(4-Piperidinophenyl)methylamine is a high-value chemical building block whose utility is

rooted in its straightforward synthesis and the strategic placement of its dual functional groups.

A comprehensive understanding of its chemical properties, handling requirements, and

synthetic methodologies, as outlined in this guide, empowers researchers to leverage its full

potential in the rational design of novel small molecules for pharmaceutical and materials

science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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